Empagliflozin R-Furanose

Stereochemistry Diastereomer resolution Chiral impurity profiling

Empagliflozin R-Furanose (CAS 1620758-31-7) is the authenticated single-isomer R-furanose reference standard critical for ANDA regulatory submissions. Unlike the S-Furanose diastereomer (CAS 1620758-32-8) or mixed R/S preparations, this compound delivers unambiguous peak identification, validated chromatographic specificity, and ICH Q3A/Q3B-compliant quantification at levels ≤0.10%. Essential for HPLC method validation (LOQ 0.093 μg/mL), forced degradation studies, and process control of the pyranose-to-furanose ring contraction pathway. Choose the isomer-specific standard to ensure regulatory acceptance.

Molecular Formula C23H27ClO7
Molecular Weight 450.9 g/mol
CAS No. 1620758-31-7
Cat. No. B1432253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmpagliflozin R-Furanose
CAS1620758-31-7
Molecular FormulaC23H27ClO7
Molecular Weight450.9 g/mol
Structural Identifiers
SMILESC1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(O4)C(CO)O)O)O)Cl
InChIInChI=1S/C23H27ClO7/c24-18-6-3-14(22-20(27)21(28)23(31-22)19(26)11-25)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21+,22+,23+/m0/s1
InChIKeyRAQUDPJZAZMKRD-JTDQPSCISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Empagliflozin R-Furanose (CAS 1620758-31-7): Stereochemically Defined Process Impurity Reference Standard for SGLT2 Inhibitor Quality Control


Empagliflozin R-Furanose (CAS 1620758-31-7), chemically designated as (2R,3R,4R,5R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol, is a stereoisomeric process-related impurity of the sodium-glucose cotransporter-2 (SGLT2) inhibitor empagliflozin (CAS 864070-44-0) [1]. It belongs to the C-aryl glucoside class and features a five-membered furanose ring with defined chirality at the anomeric center, distinguishing it from the corresponding S-furanose diastereomer (CAS 1620758-32-8) and the parent pyranose-form API . This compound arises as a byproduct during empagliflozin synthesis via intramolecular cyclization side reactions and is supplied as a certified reference standard for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) regulatory submissions [2].

Empagliflozin R-Furanose (CAS 1620758-31-7): Why the R-Configured Furanose Isomer Cannot Be Substituted by S-Furanose, Racemic Mixtures, or Other Empagliflozin Impurities


Empagliflozin R-Furanose possesses a specific stereochemical configuration at the anomeric carbon (C-1) of the furanose ring that governs its chromatographic retention behavior, spectroscopic signature, and physicochemical properties [1]. The diastereomeric S-Furanose (CAS 1620758-32-8) differs in configuration at this same center (2S vs. 2R), leading to distinct retention times under validated HPLC conditions and different NMR spectral patterns . Substituting the R-isomer with the S-isomer, the mixed R/S-furanose preparation, or structurally unrelated empagliflozin impurities (e.g., destetrahydrofuran impurity, α-anomer, or tetraacetoxy impurity) introduces ambiguity in peak identification, compromises method specificity during forced degradation and stability studies, and risks non-compliance with ICH Q3A/Q3B impurity qualification requirements [2]. The R-Furanose is specifically formed through a defined intramolecular cyclization pathway during synthesis, making it a critical marker for process control; using a different impurity alters the fidelity of the impurity profile and undermines root-cause analysis during out-of-specification investigations [1].

Empagliflozin R-Furanose (CAS 1620758-31-7): Quantitative Differentiation Evidence Against Closest Analogs and Alternative Impurity Standards


Stereochemical Configuration at the Anomeric Center: R-Furanose vs. S-Furanose Head-to-Head Structural Comparison

Empagliflozin R-Furanose (CAS 1620758-31-7) is defined by the (2R) configuration at the anomeric carbon of the furanose ring, with full IUPAC name (2R,3R,4R,5R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-((R)-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol. The diastereomeric S-Furanose (CAS 1620758-32-8) bears the (2S) configuration at this same center. This single stereochemical inversion produces two chemically distinct compounds with separate CAS registry entries, unique InChI Keys, and differing physicochemical properties that mandate independent reference standards for unambiguous chromatographic peak identification . The R/S-Furanose mixture (CAS 1620758-31-7 + 1620758-32-8) is commercially available but cannot resolve which isomer elutes at a given retention time, precluding its use for isomer-specific method validation .

Stereochemistry Diastereomer resolution Chiral impurity profiling

Process-Related Impurity Prevalence in Pilot Batches: Quantitative Occurrence Data Supporting Reference Standard Necessity

During the manufacture of empagliflozin, process-related impurities—including furanose isomers formed via intramolecular cyclization side reactions—were detected in pilot batches at levels ranging from 0.05% to 0.15% by LC analysis [1]. This concentration range places the R-Furanose impurity near or at the ICH Q3A qualification threshold of 0.15% (or 1 mg/day, whichever is lower) for drug substances administered at ≤2 g/day [2]. Empagliflozin commercial API specifications typically require total impurities ≤0.5% and any single unspecified impurity ≤0.10%; the R-Furanose can therefore approach reporting, identification, and qualification thresholds, making a well-characterized, high-purity reference standard essential for accurate quantification [2].

Impurity profiling Process control ICH Q3A qualification

Validated HPLC Method Performance for EPN-R-ISO Impurity: Quantitative LOD, LOQ, Precision, and Accuracy Data

A dedicated stability-indicating HPLC method was developed and validated for the separation and quantification of two empagliflozin synthesis impurities, including the EPN-R-ISO impurity (the R-configured isomeric impurity related to Empagliflozin R-Furanose), in bulk API [1]. The method employs a Discovery C18 column with an isocratic mobile phase of 0.01 M potassium dihydrogen phosphate (pH 2.0) and acetonitrile (70:30 v/v) at 1.0 mL/min flow rate. Key validation parameters for EPN-R-ISO include: LOD of 0.030262 ppm (0.030 μg/mL), LOQ of 0.092621 ppm (0.093 μg/mL), precision of 0.0837% RSD, linearity range of 0.1–90.0 ppm (r² >0.999), and recovery of 95.07–96.27% [1]. These method performance characteristics demonstrate the ability to reliably detect and quantify the R-Furanose impurity at levels well below ICH reporting thresholds, provided the correct isomer-specific reference standard is used for calibration [2].

HPLC method validation Trace impurity quantification Stability-indicating assay

Biological Inactivity of Furanose Isomers: Safety Qualification Justification for Impurity Specifications

The S-Furanose diastereomer of empagliflozin (CAS 1620758-32-8) has been explicitly documented as having no biological activity, and is used as an impurity standard for HPLC analysis specifically because it lacks SGLT2 inhibitory function . The R-Furanose isomer, sharing the same furanose ring structure with the pyranose-to-furanose ring contraction that ablates the pharmacophore required for SGLT2 binding, is expected to be similarly inactive [1]. In contrast, the parent API empagliflozin (CAS 864070-44-0) is a potent SGLT2 inhibitor with an IC50 of 3.1 nM and >300-fold selectivity over SGLT-1, -4, -5, and -6 . This pharmacological inactivity is critical for impurity qualification under ICH Q3A/Q3B: non-pharmacologically active impurities may be controlled at higher thresholds than those with known bioactivity, provided their identity is unambiguously confirmed with an authentic reference standard [2].

Pharmacological inactivity Impurity qualification SGLT2 selectivity

Commercial Purity Grade, Characterization Package, and Regulatory Documentation: Single-Isomer R-Furanose vs. R/S Mixture Procurement Comparison

Empagliflozin R-Furanose is commercially available as a single-isomer reference standard from multiple suppliers at purity grades typically ≥95% (HPLC), with some vendors specifying >98% . Comprehensive characterization packages include 1H NMR, 13C NMR, HRMS, HPLC purity assessment, and a Certificate of Analysis (CoA) compliant with regulatory guidelines . CATO Research Chemicals supplies this compound as an ISO 17034-certified reference material, providing full documentation including spectral data, structural conformity reports, and stability data, which meets regulatory requirements for ANDA and DMF filings [1]. In contrast, the R/S-Furanose mixture (CAS 1620758-31-7 + 1620758-32-8) is supplied as an undefined isomer blend with no guarantee of isomeric ratio, introducing ambiguity in quantification when either isomer is the analyte of interest .

Reference standard procurement ISO 17034 certification Certificate of Analysis

Empagliflozin R-Furanose (CAS 1620758-31-7): High-Impact Application Scenarios Driven by Quantitative Differentiation Evidence


ANDA Filing: Isomer-Specific Impurity Method Validation for Empagliflozin Generic Drug Applications

Generic pharmaceutical manufacturers filing ANDAs for empagliflozin tablets must demonstrate that their analytical methods can resolve and quantify all process-related and degradation impurities at or below ICH identification thresholds (0.10% for a 25 mg dose). The Empagliflozin R-Furanose reference standard enables method developers to establish system suitability, determine relative retention times, and validate specificity by confirming chromatographic resolution between the R-Furanose impurity and the parent API (empagliflozin pyranose form). As demonstrated in the validated HPLC method reported by Bhawani & Kumar (2023), the EPN-R-ISO impurity can be quantified with an LOQ of 0.093 μg/mL (well below the 0.10% threshold), supporting robust batch release testing [1]. Using the single-isomer R-Furanose standard, rather than the mixed R/S preparation, ensures that the correct peak is identified and that isomer-specific acceptance criteria are accurately applied [2].

Forced Degradation and Stability Studies: Tracking Furanose Isomer Formation Under Stress Conditions

ICH Q1A(R2) stability testing requires evaluating degradation product formation under hydrolytic, oxidative, thermal, and photolytic stress. Empagliflozin can undergo pyranose-to-furanose ring contraction under acidic or thermal conditions, producing the R-Furanose impurity via an intramolecular cyclization mechanism [1]. Using the authenticated R-Furanose reference standard, stability laboratories can quantify this specific degradation pathway, distinguish genuine degradation products from process impurities, and establish mass balance in stressed samples. The validated stability-indicating HPLC method with an LOQ of 0.093 μg/mL provides the sensitivity needed to detect early-stage degradation before it exceeds specification limits [3]. Without the R-isomer-specific standard, this degradation pathway may be misattributed or go undetected, potentially leading to erroneous shelf-life assignments.

Process Development and Optimization: Minimizing Furanose Byproduct Formation During Empagliflozin API Synthesis

During the commercial synthesis of empagliflozin via the Boehringer Ingelheim route, the key step involving Lewis acid-promoted silane reduction of the β-glycopyranoside intermediate can generate furanose byproducts when reaction conditions deviate from the optimized protocol [1]. Process chemists use Empagliflozin R-Furanose as a quantitative marker to monitor this side reaction. Literature reports that process-related impurities appear in pilot batches at 0.05–0.15% by LC analysis [2]. By employing the single-isomer R-Furanose reference standard for calibration, process development teams can accurately track impurity levels across reaction parameter variations (temperature, acid stoichiometry, solvent composition), establish design space boundaries, and implement control strategies that keep this impurity below the ICH qualification threshold of 0.15% [3]. This targeted approach avoids over-purification costs while ensuring regulatory compliance.

Quality Control Batch Release Testing: Differentiating R-Furanose from Co-Eluting Structural Analogues

Empagliflozin API manufacturers and QC laboratories performing batch release testing must differentiate at least 10–15 known and unknown impurities. The R-Furanose impurity elutes with a distinct retention time under validated HPLC conditions, but its chromatographic behavior may overlap with other structurally similar impurities (e.g., the α-anomer, destetrahydrofuran impurity, or dihydroxy empagliflozin) on certain stationary phases [1]. Using the R-Furanose single-isomer standard (CAS 1620758-31-7) as a system suitability marker, QC analysts can confirm peak identity through relative retention time matching and, when needed, peak purity analysis via PDA detection. The documented precision of 0.0837% RSD for EPN-R-ISO quantification ensures that batch-to-batch variability in impurity levels is not confounded by analytical variability, supporting confident batch disposition decisions [2].

Quote Request

Request a Quote for Empagliflozin R-Furanose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.